

Application Notes and Protocols: Employing Calcium Bromide Hydrate in Freezing Mixtures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium bromide, hydrate*

Cat. No.: *B8802227*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of calcium bromide hydrate in the preparation of freezing mixtures. Calcium bromide (CaBr_2), a hygroscopic salt, is highly soluble in water and significantly depresses the freezing point of aqueous solutions, making it an effective agent for creating low-temperature baths. These notes cover the physicochemical properties of calcium bromide solutions, present quantitative data on freezing point depression, and offer step-by-step protocols for laboratory applications.

Introduction

Freezing mixtures are essential laboratory tools for maintaining sub-zero temperatures required in various scientific procedures, including cryopreservation, chemical synthesis, and protein crystallization. The effectiveness of a freezing mixture is determined by its ability to achieve and sustain a specific low temperature. This is achieved through the colligative property of freezing point depression, where the addition of a solute to a solvent lowers the freezing point of the solvent.

Calcium bromide is a salt that is increasingly utilized for this purpose due to its high solubility in water and its significant impact on the freezing point.^[1] It exists in several hydrated forms, with the hexahydrate ($\text{CaBr}_2 \cdot 6\text{H}_2\text{O}$) being common.^[1] This document will focus on the practical application of calcium bromide hydrate for creating stable and efficient freezing mixtures.

Physicochemical Properties of Calcium Bromide

Calcium bromide is an ionic compound composed of a calcium cation (Ca^{2+}) and two bromide anions (Br^-).^{[2][3]} It is a white, odorless, and hygroscopic solid that readily dissolves in water. ^[2] The anhydrous form has a molar mass of 199.89 g/mol .^[1]

Key properties relevant to its use in freezing mixtures include:

- **High Solubility:** Calcium bromide exhibits excellent solubility in water, which increases with temperature. At 0°C, 125 g of CaBr_2 dissolves in 100 mL of water, while at 20°C, this value increases to 143 g/100 mL.^[1] This high solubility allows for the preparation of concentrated brines with very low freezing points.
- **Density:** Aqueous solutions of calcium bromide are dense. For instance, a 52% by weight solution has a density of approximately 1.70 g/mL.^{[4][5][6]}
- **Hygroscopic Nature:** Anhydrous and lower hydrates of calcium bromide readily absorb moisture from the air.^[2] This property should be considered during storage and handling to prevent unintended dilution.

Quantitative Data: Freezing Point Depression of Calcium Bromide Solutions

The freezing point of a calcium bromide solution is dependent on its concentration. The relationship is not linear, and there is a specific concentration, known as the eutectic point, at which the lowest possible freezing temperature is achieved. For the calcium bromide-water system, the eutectic point occurs at a concentration of approximately 13.2 ppg (pounds per gallon) or 1.58 g/mL, reaching a temperature of -37°F (-38°C).^[7] Increasing the concentration beyond the eutectic point will result in a higher crystallization temperature.^[7]

Concentration (%) w/w CaBr ₂)	Density (g/mL)	Crystallization Point (°C)	Crystallization Point (°F)
52%	1.70	-12	10
~43% (Eutectic)	~1.58	-38	-37
54%	>1.70	>-7	>19.4

Note: Data is compiled from various sources for illustrative purposes. Precise values may vary based on experimental conditions and the specific hydrate form of calcium bromide used.

Experimental Protocols

Protocol for Preparation of a Calcium Bromide Freezing Bath

This protocol outlines the steps to prepare a freezing bath using calcium bromide hydrate and water.

Materials:

- Calcium bromide hexahydrate (CaBr₂·6H₂O) or anhydrous calcium bromide (CaBr₂)
- Distilled or deionized water
- Insulated container (e.g., Dewar flask, expanded polystyrene container)
- Stirring rod or magnetic stirrer with a stir bar
- Low-temperature thermometer or thermocouple

Procedure:

- Determine the desired freezing point: Refer to the quantitative data in Section 3 to estimate the required concentration of calcium bromide for the target temperature.
- Measure the components:

- For a weight/weight percentage solution, accurately weigh the required mass of calcium bromide hydrate and water. .
- Dissolution:
 - In the insulated container, add the water.
 - Slowly add the calcium bromide to the water while continuously stirring. The dissolution of calcium bromide is an exothermic process, and the solution may warm up initially.
- Cooling:
 - If a temperature lower than ambient is required immediately, the mixture can be pre-chilled or ice can be carefully added to the prepared brine.
- Equilibration and Measurement:
 - Allow the mixture to equilibrate.
 - Use a low-temperature thermometer to monitor the temperature of the bath. The bath is ready for use when it reaches the desired and stable temperature.

Safety Precautions:

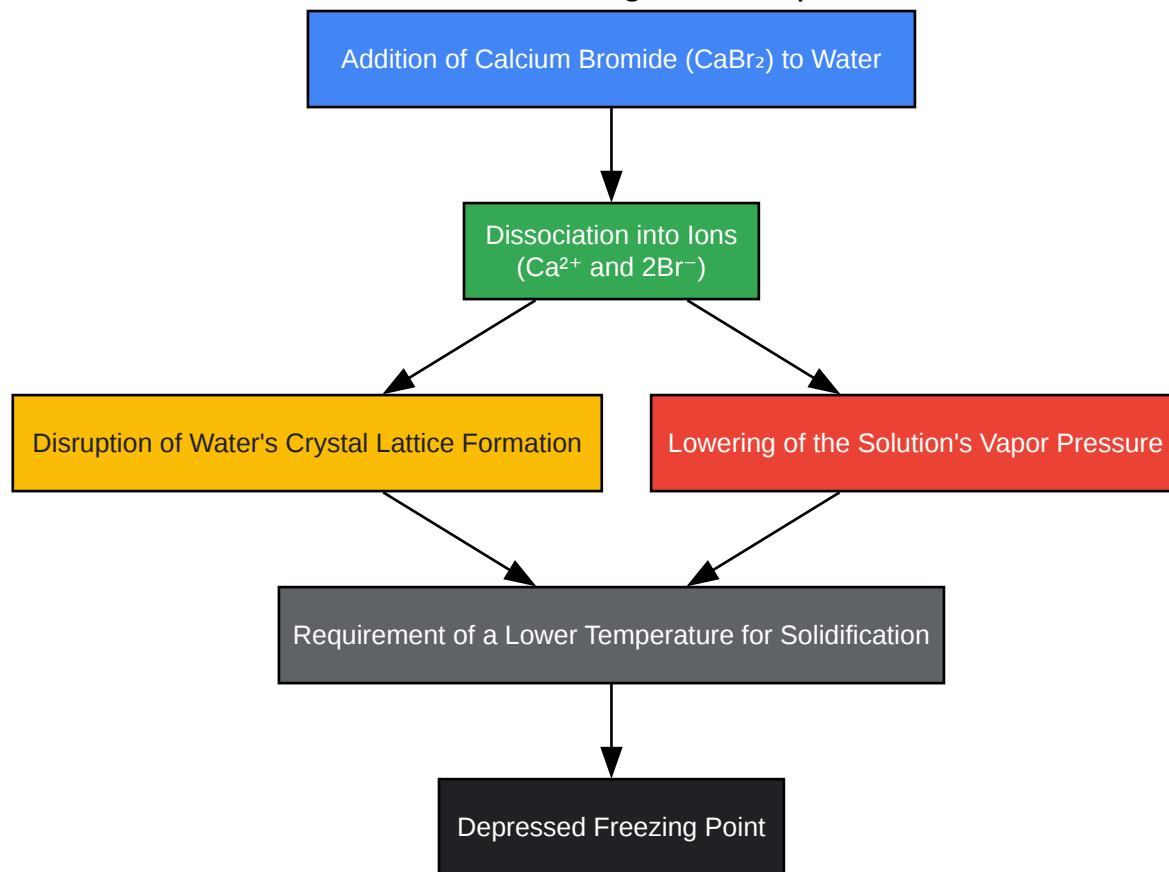
- Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.
- Calcium bromide solutions can be irritating to the skin and eyes.
- Handle anhydrous calcium bromide in a dry environment to prevent caking.

Protocol for Determining the Freezing Point of a Calcium Bromide Solution

This protocol describes a method to experimentally determine the freezing point of a prepared calcium bromide solution.

Materials:

- Prepared calcium bromide solution of a known concentration
- Test tube
- Low-temperature thermometer or digital temperature probe
- Cooling bath (e.g., dry ice/acetone or a colder calcium bromide bath)
- Stirring rod (thin)

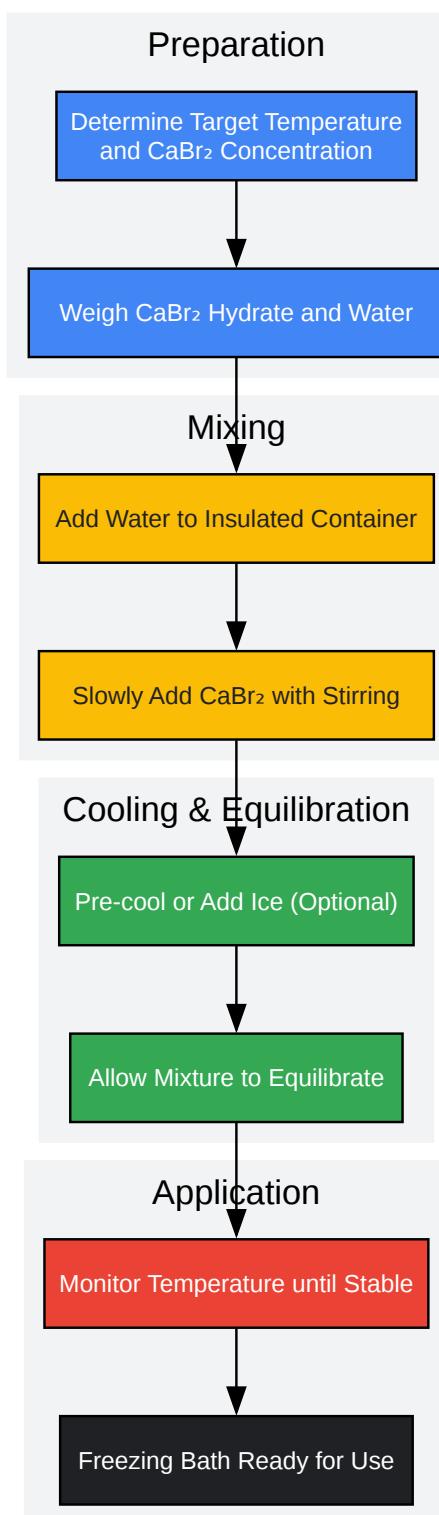

Procedure:

- Sample Preparation: Place approximately 10-15 mL of the calcium bromide solution into a clean, dry test tube.
- Initial Cooling: Immerse the test tube in the cooling bath.
- Temperature Monitoring: Place the thermometer or temperature probe into the center of the solution.
- Stirring: Stir the solution gently and continuously with the thin stirring rod to ensure uniform cooling and prevent supercooling.
- Observation: Record the temperature at regular intervals (e.g., every 30 seconds).
- Freezing Point Determination: The temperature will decrease steadily and then plateau as the solution begins to freeze. The constant temperature during the phase change is the freezing point.
- Data Analysis: Plot a graph of temperature versus time. The flat portion of the curve indicates the freezing point of the solution.

Visualizations

Logical Relationship: Freezing Point Depression

Mechanism of Freezing Point Depression



[Click to download full resolution via product page](#)

Caption: The colligative property of freezing point depression by calcium bromide.

Experimental Workflow: Preparation of a Freezing Bath

Workflow for Preparing a Calcium Bromide Freezing Bath

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the preparation of a calcium bromide freezing bath.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium bromide - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of Calcium bromide? [synapse.patsnap.com]
- 4. stobec.com [stobec.com]
- 5. Calcium Bromide Brine - CaBr₂ - UNIBROM [unibromcorp.com]
- 6. Calcium Bromide Brine for Oil & Gas | ICL Industrial Products [icl-industrialproducts.com]
- 7. Combatting brine crystallisation | Oilfield Technology [oilfieldtechnology.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Employing Calcium Bromide Hydrate in Freezing Mixtures]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8802227#employing-calcium-bromide-hydrate-in-freezing-mixtures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com